2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
The compound is a complex organic molecule that contains a cyclopropylmethyl group, a thiophen-2-yl group, and a pyrazol-4-yl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophen-2-yl group, for example, is a thienyl group with the attachment located at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-thiophen-2-ylacetaldehyde, a related compound, is a colorless to pale yellow clear liquid with a boiling point of 203.00 to 204.00 °C .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds structurally similar to 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde. For instance, studies on novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including those with thiophen-2-yl groups, have shown promising antimicrobial activities against a range of gram-negative and gram-positive bacteria, as well as fungi, without exhibiting cytotoxicity (Hamed et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of related pyrazole derivatives have been extensively studied. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide through the condensation of thiophen-2-yl pyrazole carbaldehyde under basic conditions has been documented, highlighting methods for creating derivatives with potential for further functionalization and study (Kariuki et al., 2022).
Antioxidant Properties
Derivatives of thiophen-2-yl pyrazole have also been investigated for their antioxidant properties, indicating the scope of these compounds in developing treatments that might mitigate oxidative stress-related conditions. A notable study synthesized a series of derivatives and tested their in vitro antioxidant activity, providing a foundation for future research in this area (Prabakaran et al., 2021).
Antitumor Potential
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has uncovered compounds with promising anti-tumor activities. These compounds have shown significant efficacy against hepatocellular carcinoma cell lines in vitro, suggesting a potential for the development of new anticancer therapies (Gomha et al., 2016).
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-6-5-11-9-15(8-10-3-4-10)14-13(11)12-2-1-7-17-12/h1-2,6-7,9-10H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWJHUFYGXDYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.